Product packaging for Cyclooctane, isocyano-(Cat. No.:CAS No. 499207-71-5)

Cyclooctane, isocyano-

Cat. No.: B13799008
CAS No.: 499207-71-5
M. Wt: 137.22 g/mol
InChI Key: DVMHIFDFXZJEMD-UHFFFAOYSA-N
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Description

Historical Context of Isocyanide Chemistry

The field of isocyanide chemistry dates back to the mid-19th century. In 1859, Lieke reported the first synthesis of an isocyanide, allyl isocyanide, by reacting allyl iodide with silver cyanide. wikipedia.orgmdpi.comresearchgate.net This discovery was followed by the development of classical synthesis methods by Gautier and Hofmann in 1867. mdpi.com For nearly a century, however, progress in isocyanide chemistry was slow. This was partly due to the limited availability of isocyanides and their notoriously foul and overpowering odor, which was described as 'horrible' and 'extremely distressing'. mdpi.combeilstein-journals.org

A significant turning point came in 1950 with the discovery of the first naturally occurring isocyanide, xanthocillin, which was isolated from the mold Penicillium notatum. wikipedia.orgmdpi.comacs.org Xanthocillin was later utilized as an antibiotic. wikipedia.orgmdpi.com This discovery spurred further interest in these compounds. The landscape of isocyanide chemistry was dramatically transformed in 1958 when isocyanides became more accessible through the dehydration of formamides. mdpi.comresearchgate.net This development, coupled with the introduction of the Ugi four-component reaction (U-4CR) a year later, significantly expanded the synthetic utility of isocyanides. mdpi.comresearchgate.net The U-4CR allows for the one-pot synthesis of complex molecules from simple starting materials, including an isocyanide, an amine, a carbonyl compound, and a carboxylic acid. mdpi.com Since these breakthroughs, hundreds of isocyanides have been isolated from natural sources, particularly marine sponges, and thousands have been synthesized for various applications in organic synthesis and medicinal chemistry. wikipedia.orgacs.org

Electronic Structure and Bonding Characteristics of the Isocyano Group

The isocyano group (–N⁺≡C⁻) is an isomer of the nitrile group (–C≡N), with the organic moiety connected to the nitrogen atom instead of the carbon. wikipedia.org Its electronic structure is unique and is often described by two primary resonance structures. wikipedia.orgnih.gov One structure depicts a triple bond between a positively charged nitrogen and a negatively charged carbon (R–N⁺≡C⁻), while the other shows a double bond and a carbene-like divalent carbon (R–N̈=C:). wikipedia.orgrsc.org This dual character, exhibiting both nucleophilic and electrophilic properties at the terminal carbon, is central to the diverse reactivity of isocyanides. rsc.orgnih.gov

High-level valence bond calculations suggest that the electronic structure is predominantly carbenic, with a secondary zwitterionic character. rsc.org The linear geometry of the isocyanide group, with C-N-C angles approaching 180°, is a result of stabilization from the nitrogen's π lone pair donation. wikipedia.orgrsc.org The C-N bond distance in isocyanides is approximately 115.8 pm, as measured in methyl isocyanide. wikipedia.org

Spectroscopically, isocyanides are characterized by a strong absorption in their infrared (IR) spectra, appearing in the range of 2165–2110 cm⁻¹. wikipedia.orgunacademy.com This distinct signal allows for easy identification of the functional group.

Table 1: Spectroscopic Data for the Isocyano Group

Spectroscopic Technique Characteristic Feature Range/Value

The carbon atom of the isocyano group can act as a hydrogen bond acceptor, a rare feature for a carbon atom. acs.org This interaction is possible due to the energetically accessible filled σ and π orbitals on the carbon. acs.org

Conformational Aspects and Structural Features of the Cyclooctane (B165968) Moiety

Cyclooctane ((CH₂)₈) is recognized as arguably the most conformationally complex cycloalkane. wikipedia.org This complexity arises from the existence of numerous conformers with comparable energy levels. wikipedia.org Extensive computational studies have been performed to understand its conformational landscape. wikipedia.orgtandfonline.comacs.org

The ground state conformation of cyclooctane is the boat-chair form, which is the most stable arrangement. wikipedia.org The crown conformation, which is notably exhibited by elemental sulfur (S₈), is slightly less stable. wikipedia.org Other significant conformations include the twist-boat-chair, boat-boat, and tub forms. wikipedia.orgtandfonline.com Molecular dynamics simulations have shown that in the gas phase, cyclooctane exists as a mixture of conformers, including the crown, boat-chair, twist-boat-chair, and boat-boat forms. tandfonline.com The relative concentrations of these conformers can be temperature-dependent. tandfonline.com

The conformational flexibility of the cyclooctane ring is a key feature, with established pseudorotation pathways allowing for interconversion between different forms, such as the twist-boat-chair and boat-chair. tandfonline.com

Table 2: Major Conformations of Cyclooctane

Conformation Relative Stability
Boat-Chair Most stable wikipedia.org
Crown Slightly less stable than Boat-Chair wikipedia.org
Twist-Boat-Chair Present in conformational mixtures tandfonline.com

Rationale for Investigating Cyclooctane, Isocyano- in Academic Research

The investigation of Cyclooctane, isocyano- is driven by the combination of the unique properties of its two constituent parts: the versatile reactivity of the isocyano group and the distinct structural and conformational characteristics of the cyclooctane framework.

The isocyano group is a powerful tool in synthetic chemistry, particularly in multicomponent reactions (MCRs) like the Ugi and Passerini reactions, which are used to build complex molecular scaffolds from simple precursors. mdpi.comnih.gov Attaching the isocyano group to a large, flexible, and conformationally rich ring like cyclooctane provides a unique building block for creating novel three-dimensional molecular architectures. The specific conformation of the cyclooctane ring can influence the stereochemical outcome of reactions involving the isocyanide, making it a target for stereoselective synthesis.

Furthermore, isocyanides have found applications in bioorthogonal chemistry, where their specific reactions can be used to label biomolecules in living systems without interfering with native biological processes. nih.govnih.gov The reaction between isocyanides and tetrazines, for example, is a versatile bioorthogonal ligation. nih.gov The cyclooctane framework, particularly its strained trans-cyclooctene (B1233481) derivative, has also been extensively used in bioorthogonal chemistry, specifically in inverse-electron-demand Diels-Alder (IEDDA) reactions for pretargeting applications in medical imaging and therapy. researchgate.net The synthesis of a molecule like isocyanocyclooctane could therefore be a step toward developing new probes and linkers that combine the reactivity of both moieties.

The coordinating properties of isocyanides with transition metals are also well-established, making them valuable ligands in organometallic chemistry and for applications such as medical imaging agents. wikipedia.orgacs.org The cyclooctane scaffold could modulate the steric and electronic properties of the resulting metal complexes, potentially leading to catalysts or agents with novel properties. The study of isocyanocyclooctane is thus a logical exploration into creating advanced building blocks for organic synthesis, materials science, medicinal chemistry, and bioorthogonal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N B13799008 Cyclooctane, isocyano- CAS No. 499207-71-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

499207-71-5

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

isocyanocyclooctane

InChI

InChI=1S/C9H15N/c1-10-9-7-5-3-2-4-6-8-9/h9H,2-8H2

InChI Key

DVMHIFDFXZJEMD-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1CCCCCCC1

Origin of Product

United States

Synthetic Methodologies for Cyclooctane, Isocyano and Its Derivatives

Direct Synthesis of Cyclooctane (B165968), Isocyano-

The direct installation of the isocyano (-NC) functionality onto a cyclooctane ring is most commonly achieved through established methods of isocyanide synthesis, including the dehydration of corresponding formamides and nucleophilic substitution reactions.

A primary and highly effective method for the synthesis of isocyanides is the dehydration of N-substituted formamides. oup.com This reaction involves the removal of a water molecule from an N-alkylformamide precursor using a dehydrating agent. For the synthesis of isocyanocyclooctane, the required starting material is N-cyclooctylformamide. This precursor can be readily prepared by the formylation of cyclooctylamine.

The dehydration is typically carried out in the presence of a strong dehydrating agent and a base to neutralize the acidic byproducts. Common reagents for this transformation include phosphorus oxychloride (POCl₃), tosyl chloride (TsCl) in the presence of pyridine, and the Burgess reagent. oup.comrsc.org The general transformation is represented by the following reaction:

R-NH-CHO → R-NC + H₂O

The choice of reagent can influence reaction conditions and yields. A comparison of common dehydrating systems is presented below.

Dehydrating SystemTypical BaseCommon SolventGeneral Conditions
Phosphorus Oxychloride (POCl₃)Triethylamine (Et₃N), PyridineDichloromethane (CH₂Cl₂), THF0 °C to room temperature
Tosyl Chloride (TsCl)Pyridine (acts as base and solvent)Pyridine, TolueneHeating may be required
Burgess ReagentNone (reagent is neutral)THF, BenzeneMild, often room temperature

Isocyanocyclooctane can also be synthesized via nucleophilic substitution on a cyclooctyl electrophile, such as bromocyclooctane (B72542) or cyclooctyl tosylate. The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack an electrophile from either the carbon or the nitrogen atom. scripps.edu The outcome of the reaction—yielding either a nitrile (R-CN) or an isocyanide (R-NC)—is highly dependent on the nature of the metal cyanide and the reaction conditions. scripps.eduacs.org

When ionic cyanides like potassium cyanide (KCN) or sodium cyanide (NaCN) are used in polar protic solvents, the cyanide ion is solvated, and the more nucleophilic carbon atom preferentially attacks the substrate in an Sₙ2 reaction, leading to the formation of the corresponding nitrile (e.g., cyclooctyl cyanide). acs.org

Conversely, to favor the formation of the isocyanide, a covalent metal cyanide such as silver cyanide (AgCN) is employed. acs.org In this case, the silver ion coordinates to the leaving group (e.g., bromide), promoting its departure and generating carbocation-like character at the cyclooctyl carbon. The subsequent nucleophilic attack occurs from the nitrogen atom of the cyanide, yielding isocyanocyclooctane as the major product. scripps.eduacs.org

Cyanide ReagentSubstrate ExampleTypical SolventMajor Product
Potassium Cyanide (KCN)BromocyclooctaneAqueous Ethanol (B145695)Cyclooctyl cyanide (Nitrile)
Silver Cyanide (AgCN)BromocyclooctaneEthanol, RefluxIsocyanocyclooctane (Isocyanide)
Trimethylsilyl Cyanide (TMSCN)Cyclooctyl Bromide (with AgClO₄)DichloromethaneIsocyanocyclooctane (Isocyanide) acs.org

While palladium catalysis is a cornerstone of modern organic synthesis, its application to the direct formation of simple alkyl isocyanides from their corresponding halides is not a conventional or widely reported method. The vast majority of palladium-catalyzed reactions that involve isocyanides use them as versatile C1 building blocks for insertion reactions. researchgate.netmdpi.com These processes typically involve the insertion of an isocyanide into a carbon-metal or carbon-halide bond to construct more complex molecular architectures such as amides, imines, and various heterocyclic systems. nih.govdicp.ac.cn

For example, a common palladium-catalyzed transformation is the insertion of an isocyanide into a carbon-iodine bond of an aryl or vinyl iodide, which, upon subsequent reaction with a nucleophile, can yield an amide. nih.gov However, such methods are designed to consume isocyanides rather than produce them. Therefore, for the direct synthesis of a simple, unactivated alkyl isocyanide like isocyanocyclooctane, the dehydration and nucleophilic substitution methods described previously remain the preferred and more established routes.

Functionalization and Derivatization Strategies

Creating derivatives of isocyanocyclooctane can be achieved by either modifying the cyclooctane ring itself or by introducing new functionalities at the carbon atom directly attached to the isocyano group.

Directly functionalizing the C-H bonds of the cyclooctane ring while the reactive isocyano group is present can be synthetically challenging. A more robust and predictable approach involves the synthesis of a pre-functionalized cyclooctane precursor, which is then converted to the desired isocyanide in the final steps.

This strategy allows for the introduction of a wide array of functional groups onto the cyclooctyl scaffold using well-established chemical transformations. A general synthetic pathway could involve:

Starting with a functionalized cyclooctanone (B32682) or cyclooctene. For example, derivatives such as 5-bromocyclooct-1-ene (B3178172) are accessible. nih.gov

Transforming the functionalized precursor into a cyclooctylamine. This can be achieved through methods like reductive amination of a ketone or hydroboration-amination of an alkene.

Formylation of the resulting functionalized cyclooctylamine to yield the corresponding N-(functionalized cyclooctyl)formamide.

Dehydration of the formamide using one of the methods described in section 2.1.1 to afford the target functionalized isocyanocyclooctane.

This multi-step approach provides reliable access to isocyanocyclooctane derivatives with functionalities at various positions on the ring system, which would be difficult to install selectively in the presence of an isocyano group.

A powerful strategy for derivatization involves leveraging the acidity of the proton on the carbon atom directly attached to the isocyano group (the α-carbon). The isocyano group is sufficiently electron-withdrawing to render the α-proton acidic enough to be removed by a strong, non-nucleophilic base. scripps.edupsu.edu

By treating isocyanocyclooctane with a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (typically -78 °C), an α-isocyano carbanion (an α-lithioisocyanide) is generated. psu.edunsf.gov This carbanion is a potent nucleophile and can react with a wide range of electrophiles to introduce new substituents at the α-position. oup.comnsf.gov This method allows for the direct formation of a new carbon-carbon or carbon-heteroatom bond at the position adjacent to the isocyano function.

Electrophile ClassSpecific ExampleResulting Product Structure
Alkyl HalideMethyl Iodide (CH₃I)1-Isocyano-1-methylcyclooctane
AldehydeBenzaldehyde (PhCHO)1-(1-Isocyanocyclooctyl)phenylmethanol
KetoneAcetone ((CH₃)₂CO)2-(1-Isocyanocyclooctyl)propan-2-ol
Carbon DioxideCO₂ (followed by workup)1-Isocyanocyclooctane-1-carboxylic acid

Chemical Reactivity and Mechanistic Investigations of Cyclooctane, Isocyano

α-Addition Reactions of the Isocyano Group

The term α-addition refers to reactions where both a nucleophile and an electrophile add to the same carbon atom of the isocyano group. This dual reactivity stems from the carbenoid character of the isocyanide carbon.

Nucleophilic Additions to the Isocyanide Carbon Atom

A general representation of nucleophilic addition to an isocyanide is the formation of a nitrilium ion intermediate. This highly reactive species is then typically trapped by another nucleophile present in the reaction mixture. mdpi.com The nature of the final product is therefore dependent on the specific nucleophiles and electrophiles employed.

Electrophilic Activation and Subsequent Reactivity

While the isocyanide carbon is electrophilic, the isocyano group as a whole can be activated by electrophiles. rsc.org This activation can occur at the nitrogen atom, enhancing the electrophilicity of the carbon atom and facilitating subsequent nucleophilic attack. icp.ac.rufrontiersin.org Lewis acids or Brønsted acids are commonly used as electrophilic activators. rsc.org This strategy is often employed to promote reactions that might otherwise be sluggish. For example, in certain multicomponent reactions, the activation of an imine by protonation renders it more susceptible to nucleophilic addition by the isocyanide. wikipedia.orgillinois.edu

The electrophilic activation of isocyanides can also lead to different reaction pathways. For example, the activation of allenes by electrophiles can trigger various cyclization reactions. rsc.org While not directly involving cyclooctane (B165968), isocyano-, these principles of electrophilic activation are broadly applicable to isocyanide chemistry.

Multicomponent Reactions (MCRs) Involving Cyclooctane, isocyano-

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. mdpi.comnih.govrsc.org Isocyanides, including isocyanocyclooctane, are particularly valuable components in MCRs due to their unique reactivity. nih.govbohrium.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, which is of significant interest in drug discovery and materials science. mdpi.comresearchgate.netuniba.it

Ugi-Type Reactions with Cyclooctane, isocyano-

The Ugi four-component reaction (U-4CR) is a cornerstone of isocyanide-based MCRs. wikipedia.org It typically involves the combination of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgmdpi.com The use of isocyanocyclooctane in Ugi reactions allows for the introduction of a cyclooctyl moiety into the final product, influencing its steric and conformational properties.

The Ugi reaction is known for its broad substrate scope. beilstein-journals.org A wide variety of aldehydes, amines, carboxylic acids, and isocyanides can be successfully employed. wikipedia.orgmdpi.com However, the reactivity of the components can influence the reaction efficiency. For instance, aliphatic aldehydes and those with electron-donating groups often give better yields than aromatic aldehydes bearing electron-withdrawing groups. mdpi.com Similarly, the reactivity of isocyanides can vary, with some studies noting that aromatic isocyanides can be less reactive. mdpi.com

The choice of solvent also plays a crucial role. Polar, aprotic solvents like dimethylformamide (DMF) are often effective, but polar protic solvents such as methanol (B129727) and ethanol (B145695) are also commonly used and can be advantageous. wikipedia.orgbeilstein-journals.org High concentrations of reactants (0.5M - 2.0M) generally lead to higher yields. wikipedia.org

Table 1: Representative Reactants in Ugi-Type Reactions

ComponentExamples
Aldehyde/Ketone Benzaldehyde, Acetone, Glyoxal derivatives nih.gov
Amine Benzylamine, Allylamine, Amino acids nih.govfrontiersin.org
Carboxylic Acid Acetic acid, Benzoic acid, Fmoc–Cys(Trt)–OH nih.gov
Isocyanide Isocyanocyclooctane, Benzyl isocyanide, tert-Butyl isocyanide nih.govfrontiersin.org

The generally accepted mechanism of the Ugi reaction involves a series of reversible steps culminating in an irreversible rearrangement. wikipedia.orgbeilstein-journals.org

Imine Formation: The reaction initiates with the condensation of the aldehyde or ketone with the amine to form an imine, with the loss of a water molecule. wikipedia.orgmdpi.com

Protonation and Nucleophilic Addition: The imine is then protonated by the carboxylic acid, which activates it for nucleophilic attack by the terminal carbon atom of the isocyanide. This addition results in the formation of a nitrilium ion intermediate. wikipedia.orgbeilstein-journals.org

Second Nucleophilic Addition: The carboxylate anion then acts as a nucleophile and attacks the nitrilium ion. wikipedia.org

Mumm Rearrangement: The final and irreversible step is the Mumm rearrangement, which involves an intramolecular acyl transfer from the oxygen atom to the nitrogen atom. wikipedia.orgbeilstein-journals.org This step drives the entire reaction sequence towards the formation of the stable α-acylamino amide product. wikipedia.org

While this pathway is widely accepted, the exact sequence of events, particularly the timing of the nucleophilic additions, has been a subject of some debate. illinois.edunih.gov

Passerini-Type Reactions with Cyclooctane, Isocyano-

The Passerini three-component reaction (P-3CR) is one of the oldest and most fundamental isocyanide-based MCRs, combining an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to furnish α-acyloxy amides. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its atom economy and ability to generate molecular complexity in a single step. wikipedia.org

The Passerini reaction is known for its broad substrate scope, tolerating a wide variety of isocyanides, aldehydes, and carboxylic acids. organic-chemistry.orgbeilstein-journals.org While specific studies focusing exclusively on cyclooctyl isocyanide are not extensively detailed in the surveyed literature, the successful application of other sterically demanding aliphatic isocyanides strongly supports its utility in this transformation. Research has demonstrated that bulky isocyanides such as cyclohexyl isocyanide and even the highly hindered 2-adamantyl isocyanide are viable substrates in Passerini-type reactions, reacting with various aldehydes to produce the corresponding α-acyloxy amides in moderate to good yields. rug.nl This tolerance suggests that cyclooctyl isocyanide would readily participate in such reactions, contributing to the synthesis of a diverse library of complex amides.

The versatility is illustrated by the reaction of various aliphatic isocyanides with isobutyraldehyde (B47883) and phthalimide (B116566) (acting as the acid component).

Table 1: Substrate Scope of Aliphatic Isocyanides in a Passerini-Type Reaction

Isocyanide Component Aldehyde Component Acid Component Product Yield (%) Reference
Cyclohexyl isocyanide Isobutyraldehyde Phthalimide 91 rug.nl
2-Adamantyl isocyanide Isobutyraldehyde Phthalimide 34 rug.nl

The data indicates that while increased steric hindrance on the isocyanide, such as in the adamantyl derivative, can lead to lower yields, the reaction still proceeds, highlighting the robustness of the Passerini reaction. rug.nl

Two primary mechanisms are generally proposed for the Passerini reaction, with the predominant pathway influenced by the solvent polarity. wikipedia.org

Concerted Mechanism: In aprotic, non-polar solvents, the reaction is believed to proceed through a concerted, non-ionic pathway. organic-chemistry.orgnih.gov This mechanism involves the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which then undergoes a trimolecular reaction with the isocyanide through a cyclic transition state. nih.govnih.gov This pathway is favored by high concentrations of reactants. organic-chemistry.org

Ionic Mechanism: In polar solvents like water or methanol, an ionic mechanism is more likely. This pathway begins with the protonation of the carbonyl oxygen by the carboxylic acid, increasing its electrophilicity. The isocyanide then attacks the activated carbonyl carbon, forming a nitrilium ion intermediate, which is subsequently trapped by the carboxylate anion. wikipedia.org

Groebke-Blackburn-Bienaymé (GBB) Reactions and Other Isocyanide-Based MCRs

The Groebke-Blackburn-Bienaymé (GBB) reaction is another powerful isocyanide-based MCR that produces substituted, fused N-heterocycles, most commonly imidazo[1,2-a]pyridines and related scaffolds. beilstein-journals.orgbeilstein-journals.org This three-component reaction involves an amidine (such as 2-aminopyridine), an aldehyde, and an isocyanide, typically catalyzed by a Brønsted or Lewis acid. mdpi.comresearchgate.net

The GBB reaction demonstrates broad functional group tolerance, and various aliphatic isocyanides, including tert-butyl isocyanide and cyclohexyl isocyanide, are routinely used to generate diverse libraries of medicinally relevant compounds. beilstein-journals.orgscielo.br The reaction proceeds via the formation of an imine from the amidine and aldehyde, followed by the addition of the isocyanide to form a nitrilium ion. This intermediate is then trapped intramolecularly by the endocyclic nitrogen of the amidine component, leading to the fused heterocyclic product after rearrangement. beilstein-journals.org Given the successful use of other bulky aliphatic isocyanides, cyclooctyl isocyanide is an expectedly competent substrate in the GBB reaction, allowing for the introduction of a large, lipophilic group at the 3-amino position of the resulting imidazo[1,2-a]pyridine (B132010) core.

Table 2: Representative Examples of the GBB Reaction with Aliphatic Isocyanides

Isocyanide Aldehyde Amidine Catalyst Product Yield (%) Reference
Cyclohexyl isocyanide 4-Chlorobenzaldehyde 2-Aminopyridine Gd(OTf)₃ 94 scielo.br
tert-Butyl isocyanide Benzaldehyde 2-Aminopyridine Gd(OTf)₃ 92 scielo.br
Cyclohexyl isocyanide 4-Methoxybenzaldehyde 2-Aminopyridine Gd(OTf)₃ 85 scielo.br
tert-Butyl isocyanide Butyraldehyde 2-Aminopyridine Gd(OTf)₃ 82 scielo.br

Intramolecular Cyclization Processes in MCRs

A highly effective strategy in modern synthetic chemistry involves using MCRs to assemble a linear or acyclic product that contains suitably positioned reactive functional groups, which can then participate in a subsequent intramolecular cyclization. nih.govresearchgate.net This MCR-cyclization tandem approach allows for the rapid construction of complex cyclic and heterocyclic architectures from simple starting materials. nih.gov

Isocyanide-based MCRs like the Ugi and Passerini reactions are frequently employed in this manner. nih.govresearchgate.net For example, by including a reactant with a protected functional group (e.g., a Boc-protected amine), the MCR product can be deprotected to unmask a nucleophile that subsequently cyclizes onto an electrophilic site within the same molecule, a strategy known as Ugi Deprotection-Cyclization (UDC). nih.gov

A more direct process involves the participation of the isocyanide and another functional group from a bifunctional starting material in an intramolecular reaction. An example of such a process is the intramolecular cyclization of azido-isocyanides. nih.gov In a reported case, an aryl-triazolyl linker connects an azide (B81097) and an isocyanide function within the same molecule. nih.gov Triggered by a catalytic amount of azide anion, the molecule undergoes an unprecedented intramolecular cyclization between the isocyanide carbon and the azide group to form a tricyclic cyanamide (B42294). nih.gov If an excess of azide anion is present, the intermediate cyanamide can undergo a further [3+2] cycloaddition to yield a tetrazole. nih.gov While this specific example does not use a cyclooctyl linker, it demonstrates a sophisticated intramolecular process initiated by the isocyanide moiety, a pathway that is conceptually applicable to other backbones.

Cycloaddition Reactions of Cyclooctane, Isocyano-

The carbon atom of the isocyanide group can behave as a carbene equivalent, enabling its participation in various cycloaddition reactions. Of these, [4+1] cycloadditions are particularly notable for their ability to construct five-membered rings. researchgate.netrsc.org

In a [4+1] cycloaddition, the isocyanide serves as the one-atom (C1) component that reacts with a four-atom (4π-electron) system. researchgate.net Cyclooctyl isocyanide, as a representative aliphatic isocyanide, is a suitable substrate for these transformations.

A prominent example is the bioorthogonal reaction between an isocyanide and a tetrazine. nih.govfrontiersin.org The mechanism involves an initial [4+1] cycloaddition of the isocyanide to the tetrazine ring, which is followed by a rapid retro-Diels-Alder reaction that extrudes a molecule of dinitrogen (N₂). nih.govresearchgate.net The resulting product is a substituted pyrazole (B372694) derivative. This reaction is valued in chemical biology for its ability to proceed under physiological conditions without interfering with native biological processes. nih.gov The small size of the isocyano group makes it an attractive bioorthogonal handle, minimizing structural perturbation of the parent molecule. frontiersin.org

Another significant class of [4+1] cycloadditions involves the reaction of isocyanides with 1,3-dienes. These reactions are typically catalyzed by transition metal complexes. For instance, dinickel complexes have been shown to catalyze the [4+1] cycloaddition of 1,3-dienes with vinylidene equivalents generated from 1,1-dichloroalkenes, providing direct access to cyclopentene (B43876) rings. nih.govnih.gov More recently, a gallium(I)-catalyzed [4+1+1] photocycloaddition of 1,3-dienes and isocyanides has been developed, further expanding the scope of these reactions. chemrxiv.org In these processes, cyclooctyl isocyanide can be used to install a cyclooctylamino substituent onto the newly formed five-membered ring.

1,3-Dipolar Cycloadditions

While isocyanides are not classic 1,3-dipoles themselves, they are well-documented participants in cycloaddition reactions, most notably as the one-carbon (C1) component in [4+1] cycloadditions. researchgate.netvu.nl This type of reaction is a powerful method for synthesizing five-membered heterocyclic rings. A primary example of this reactivity is the reaction of an isocyanide with a 1,2,4,5-tetrazine.

The mechanism for the [4+1] cycloaddition between an isocyanide like cyclooctyl isocyanide and a tetrazine begins with the nucleophilic attack of the isocyanide carbon onto the tetrazine ring. frontiersin.org This is formally an inverse-electron-demand Diels-Alder reaction or a [4+1] cycloaddition, which forms a highly unstable bicyclic intermediate. nih.gov This intermediate rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to yield a 4H-pyrazole-4-imine derivative. frontiersin.orgnih.gov The stability of this resulting imine product is dependent on the substituent of the isocyanide. For tertiary isocyanides, the resulting imine is stable. nih.gov For primary or secondary isocyanides, the imine can tautomerize and subsequently hydrolyze, especially under aqueous conditions, to yield an aminopyrazole and a corresponding carbonyl compound. frontiersin.org Given that cyclooctyl isocyanide is a secondary isocyanide, its reaction with tetrazines would likely lead to products derived from the hydrolysis of the intermediate imine.

This reactivity has been harnessed in bioorthogonal chemistry for applications in labeling and release systems. frontiersin.orgnih.gov The reaction proceeds under mild, physiological conditions without the need for a catalyst. nih.gov

Dipolar Partner (Tetrazine)IsocyanideConditionsProduct TypeReference
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineBenzyl isocyanideCH₂Cl₂Aminopyrazole frontiersin.org
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylatetert-Butyl isocyanideAqueous MediaStable Pyrazole Imine frontiersin.org
3-isocyanopropyl-functionalized moleculeTetrazine-functionalized moleculePhysiologicalCovalent Ligation / Release frontiersin.org

This table presents representative examples of isocyanide-tetrazine cycloadditions, illustrating the types of reactants and products characteristic of this reaction class. Cyclooctyl isocyanide is expected to behave similarly to other secondary aliphatic isocyanides.

Transition Metal-Catalyzed Reactions

The isocyano group is isoelectronic with carbon monoxide, a fundamental ligand and reactant in transition metal catalysis. Consequently, cyclooctyl isocyanide readily participates in a wide array of transition metal-catalyzed reactions, particularly insertion reactions that lead to the formation of new carbon-carbon and carbon-nitrogen bonds. sioc-journal.cnsioc-journal.cn

Insertion Reactions

One of the most significant reactions of isocyanides is their 1,1-migratory insertion into metal-carbon bonds. sioc-journal.cn Palladium-catalyzed insertion reactions are particularly well-developed and provide a versatile platform for synthesizing complex nitrogen-containing molecules. mdpi.comnih.govvu.nl

The general catalytic cycle for a palladium-catalyzed isocyanide insertion typically begins with the oxidative addition of an organic halide (e.g., an aryl or vinyl halide) to a low-valent palladium(0) complex, generating a Pd(II)-species. mdpi.com The isocyanide then coordinates to this complex and undergoes a 1,1-migratory insertion into the palladium-carbon bond. This step forms a stable imidoyl-palladium(II) intermediate. organic-chemistry.org This key intermediate is the linchpin of the process and can be trapped by various nucleophiles or participate in subsequent cyclization or cross-coupling steps to afford the final product. rsc.org The use of bulky aliphatic isocyanides, such as cyclooctyl isocyanide, is common in these transformations.

These insertion reactions are often key steps in multicomponent reactions (MCRs), where the isocyanide acts as a convertible C1 building block, enabling the rapid assembly of molecular complexity. mdpi.combeilstein-journals.orgbeilstein-journals.org For example, a palladium-catalyzed cascade involving an alkyl halide, an isocyanide, and a nucleophile like an amine or hydrazine (B178648) can produce β-ketoamidines or 5-aminopyrazoles. mdpi.com Base metals like cobalt and nickel have also emerged as effective catalysts for isocyanide insertion reactions, offering a more sustainable alternative to precious metals. vu.nlsioc-journal.cnrsc.org

SubstrateIsocyanideCatalyst / LigandProduct ClassReference
Aryl IodideGeneral Aliphatic/AromaticPd(OAc)₂ / Ad₂PⁿBu3-Acyl-2-arylindole organic-chemistry.org
Alkyl Iodidetert-Butyl isocyanide[Pd(allyl)Cl]₂ / DMAPSecondary Amide mdpi.com
2-AzidobenzaldehydeGeneral Aliphatic/AromaticPd(PPh₃)₄Asymmetric Carbodiimide (B86325) nih.gov
o-PhenylenediamineGeneral Aliphatic/AromaticPd(OAc)₂ / XantphosQuinoxaline-2,3-diamine researchgate.net
α-Diazo Ester, Aminetert-Butyl isocyanideCoBr₂Amidine rsc.org

This table showcases the diversity of transition metal-catalyzed insertion reactions involving isocyanides, highlighting different substrates and catalysts. The reactivity of cyclooctyl isocyanide is analogous to the bulky aliphatic isocyanides listed.

Rearrangement Processes

Transition metal catalysis can induce rearrangement processes involving the isocyanide moiety. The most direct rearrangement is the isomerization of an isocyanide (R-N≡C) to its more thermodynamically stable nitrile isomer (R-C≡N). This process can be facilitated by various transition metal catalysts, which lower the significant energy barrier for this transformation.

More complex rearrangements occur within catalytic cycles after an initial isocyanide reaction. For instance, nitrene transfer reactions from organic azides to isocyanides, catalyzed by metals like palladium or rhodium, generate carbodiimide intermediates. nih.gov These carbodiimides can then undergo further intramolecular rearrangement or cyclization, leading to complex heterocyclic scaffolds. The mechanism involves the coordination of the azide and isocyanide to the metal center, followed by the extrusion of dinitrogen to form a metal-nitrene species, which is then transferred to the isocyanide. nih.gov

In the context of multicomponent reactions, the Mumm rearrangement is a key step in the Ugi reaction, where an α-adduct formed from the initial components rearranges to form the final α-acylamino amide product. beilstein-journals.org While not a direct rearrangement of the starting isocyanide, it is a critical rearrangement process enabled by its initial reactivity.

Chemo- and Regioselectivity in Reactions of Cyclooctane, Isocyano-

The concepts of chemoselectivity and regioselectivity are critical in understanding the reactions of multifunctional molecules with cyclooctyl isocyanide.

Chemoselectivity refers to the preferential reaction of a reagent at one of several different functional groups. In transition metal-catalyzed reactions, chemoselectivity can be dictated by the catalyst's ability to discriminate between potential reaction sites. For example, in a molecule containing multiple different carbon-halogen bonds (e.g., C-Br and C-Cl), a palladium catalyst can be chosen to selectively undergo oxidative addition into the more reactive C-Br bond, allowing the subsequent insertion of cyclooctyl isocyanide to occur at a specific site. beilstein-journals.org Similarly, in multicomponent reactions, the sequence of events is highly controlled to prevent side reactions like isocyanide polymerization. gaylordchemical.com

Regioselectivity describes the preference for a reaction to occur at one specific position over another. In the context of isocyanide insertion, if an unsymmetrical aryl-palladium intermediate is formed, the subsequent migratory insertion of cyclooctyl isocyanide and trapping can lead to different regioisomeric products. The final regiochemical outcome is often controlled by a combination of steric and electronic factors, influenced by the substrate, the isocyanide, and the ligands on the metal catalyst. nih.govacs.org For instance, the insertion of a bulky isocyanide like cyclooctyl isocyanide may be sterically hindered at a more crowded position of an organometallic intermediate, thereby directing the reaction to an alternative site. In [4+1] cycloadditions with unsymmetrical tetrazines, the initial nucleophilic attack of the isocyanide will preferentially occur at the more electrophilic carbon of the tetrazine ring, thus determining the regiochemistry of the final pyrazole product.

Coordination Chemistry of Cyclooctane, Isocyano

Ligand Properties and Bonding Modes

The isocyano- group (-N≡C) is a versatile ligand in coordination chemistry, capable of forming stable complexes with most transition metals. pressbooks.pubscribd.com The properties of the cyclooctyl group, being a bulky and electron-donating alkyl substituent, modulate the electronic and steric characteristics of the isocyano- ligand.

The bonding of an isocyanide ligand to a metal center is generally understood through the Dewar-Chatt-Duncanson model, which involves two main components: σ-donation and π-acceptance.

σ-Donation: The isocyano- ligand donates electron density to an empty d-orbital of the metal center through its carbon atom's lone pair. researchgate.net This forms a strong sigma (σ) bond. Alkyl isocyanides, such as cyclooctane (B165968), isocyano-, are considered strong σ-donors due to the electron-releasing nature of the alkyl group. researchgate.net

π-Acceptance (Back-bonding): Concurrently, the metal can donate electron density from a filled d-orbital back into the empty π* antibonding orbitals of the C≡N triple bond. wikipedia.org This interaction, known as π-back-bonding, strengthens the metal-carbon bond but weakens the carbon-nitrogen triple bond. nih.gov The extent of π-back-bonding depends on the electron richness of the metal center; more electron-rich metals engage in stronger back-bonding. wikipedia.org

The balance between σ-donation and π-acceptance is crucial in determining the stability and reactivity of the metal complex. For alkyl isocyanides like cyclooctane, isocyano-, the strong σ-donor character is often the dominant electronic feature. researchgate.net

Isocyanide ligands are isoelectronic with carbon monoxide (CO), and as such, their coordination complexes often show similarities in stoichiometry and structure to metal carbonyls. wikipedia.org However, there are significant differences in their electronic properties.

Compared to CO, most isocyanide ligands, including cyclooctane, isocyano-, are generally considered to be:

Stronger σ-donors: The lone pair on the carbon of an isocyanide is more basic than that of CO. wikipedia.org

Weaker π-acceptors: The π* orbitals of the isocyanide ligand are higher in energy than those of CO, making them less effective at accepting electron density from the metal. researchgate.netwikipedia.org

This difference in electronic properties leads to observable changes in spectroscopic data. The stretching frequency of the C≡N bond (νC≡N) in infrared (IR) spectroscopy is a sensitive probe of the extent of π-back-bonding. wikipedia.org In free cyclooctane, isocyano-, the νC≡N band appears in the range of 2110–2165 cm−1. wikipedia.org Upon coordination to a metal, if σ-donation is dominant, the νC≡N shifts to higher frequencies. Conversely, in electron-rich metal complexes where π-back-bonding is significant, the νC≡N shifts to lower frequencies due to the population of the C≡N π* orbitals. wikipedia.org

Table 1: Comparison of Ligand Properties: Cyclooctane, isocyano- vs. Carbon Monoxide
PropertyCyclooctane, isocyano-Carbon Monoxide (CO)
σ-Donation CapabilityStrongerWeaker
π-Acceptance CapabilityWeakerStronger
Typical IR Stretching Frequency (Free Ligand)~2135 cm-1 (for alkyl isocyanides)2143 cm-1
Effect of Coordination on Stretching FrequencyCan increase or decrease depending on metal's electron densityTypically decreases due to strong π-back-bonding

Similar to carbon monoxide, cyclooctane, isocyano- can adopt different coordination modes when bonded to one or more metal centers.

Terminal Coordination: This is the most common mode, where the isocyanide ligand binds to a single metal center (M-C≡N-R). wikipedia.org In such cases, the M-C-N angle is typically close to linear (180°), although deviations can occur, especially in electron-rich complexes where significant back-bonding is present. wikipedia.org

Bridging Coordination: The isocyanide ligand can also bridge two (μ2) or more metal centers. wikipedia.orgwikipedia.org When bridging two metals, the ligand is typically bent. wikipedia.org This mode is less common than the terminal mode but is observed in various polynuclear metal complexes. The ability to form bridging ligands is a key feature in the chemistry of cluster compounds. wikipedia.org

Synthesis of Transition Metal Complexes with Cyclooctane, Isocyano- Ligands

The synthesis of transition metal complexes containing cyclooctane, isocyano- generally follows well-established routes in organometallic chemistry. The most common methods involve the reaction of a suitable metal precursor with the isocyanide ligand. mdpi.com

Substitution is a widely used method for introducing isocyanide ligands into a metal's coordination sphere. khanacademy.orgyoutube.comyoutube.com In these reactions, the cyclooctane, isocyano- molecule acts as a nucleophile, displacing another ligand that is already coordinated to the metal. nih.gov

Common ligands that can be substituted include:

Carbon monoxide (CO)

Halides (e.g., Cl⁻, Br⁻, I⁻)

Solvents (e.g., THF, acetonitrile)

Other weakly bound ligands

A general representation of a substitution reaction is: LnM-X + C8H15NC → LnM-(CNC8H15) + X

For example, metal carbonyl complexes are frequent starting materials, where one or more CO ligands can be replaced by cyclooctane, isocyano- upon heating or photochemical activation. researchgate.netsemanticscholar.org Similarly, metal halides react readily with isocyanides to form complexes, often starting with a simple metal salt like iron(II) bromide. nih.gov The number of substituted ligands can often be controlled by adjusting the stoichiometry of the reactants.

Oxidative addition is a fundamental reaction in organometallic chemistry where both the coordination number and the formal oxidation state of the metal center increase. wikipedia.orglibretexts.org This pathway is crucial for the formation of many organometallic compounds and can be involved in catalytic cycles. wikipedia.org

In the context of isocyanide chemistry, while the isocyanide itself does not typically "add" in a way that cleaves a bond within the ligand, complexes containing isocyanide ligands can be synthesized via oxidative addition of other molecules. For instance, a low-valent metal complex already bearing cyclooctane, isocyano- ligands might undergo oxidative addition with substrates like alkyl halides (R-X) or dihydrogen (H₂). wikipedia.org

The general process is: LnMx + A-B → LnM(x+2)(A)(B) (where L can be cyclooctane, isocyano-)

This reaction type is particularly important for metals in low oxidation states (e.g., d⁸ or d¹⁰ configurations). wikipedia.org For example, a square planar d⁸ complex can undergo oxidative addition to form an octahedral d⁶ product. libretexts.org While not a direct method for introducing the isocyanide ligand itself, it is a key reaction pathway for modifying the metal center and synthesizing more complex structures that incorporate cyclooctane, isocyano- as an ancillary ligand. chemrxiv.org

Reactivity of Coordinated Cyclooctane, Isocyano-

Once coordinated to a metal center, the electronic character of the isocyanide group in Cyclooctane, isocyano- is significantly altered, rendering it susceptible to a variety of chemical transformations. The nature of the metal, its oxidation state, and the co-ligands all play a crucial role in dictating the reactivity of the coordinated isocyanide.

Nucleophilic Attack at the Coordinated Isocyanide Carbon

Coordination of Cyclooctane, isocyano- to a metal center activates the isocyanide carbon towards nucleophilic attack. This is a general feature of coordinated isocyanides and provides a powerful route for the synthesis of novel carbene complexes. The electron-withdrawing nature of the metal center enhances the electrophilicity of the isocyanide carbon, making it a target for a range of nucleophiles.

The reaction of amines and alcohols with coordinated isocyanides to form aminocarbene and alkoxycarbene complexes, respectively, is a well-established transformation. While specific studies detailing the nucleophilic attack on Cyclooctane, isocyano- complexes are not abundant, the general mechanism is expected to proceed as follows:

General Reaction Scheme for Nucleophilic Attack:

Where L represents co-ligands, M is the metal center, and Nu-H is the nucleophile.

This reactivity has been exploited in the synthesis of various carbene complexes, which are of significant interest for their applications in catalysis and materials science. For instance, the reaction of a coordinated isocyanide with a primary amine yields a diaminocarbene complex, a class of compounds known for their strong σ-donating properties.

Interactive Table: Examples of Nucleophilic Attack on Coordinated Isocyanides (Analogous Systems)

Metal ComplexNucleophileProduct TypeReference
cis-[PtCl_2(CNR)_2]Hydrazine (B178648)Diaminocarbene complexGeneral isocyanide chemistry
[PdBr_2(NHC)(CNR)]Primary AmineMixed NHC-diaminocarbene complexGeneral isocyanide chemistry
[Fe(CO)_4(CNR)]AlcoholAlkoxycarbene complexGeneral isocyanide chemistry

Note: R in the table represents a generic organic substituent. Specific data for R = cyclooctyl is limited in the available literature.

Protonation and Redox Behavior of Complexes

The nitrogen atom of the coordinated Cyclooctane, isocyano- ligand can be protonated, particularly in electron-rich metal complexes. This protonation leads to the formation of aminocarbyne complexes, which feature a metal-carbon triple bond. The basicity of the nitrogen atom is influenced by the electron density at the metal center; more electron-rich metals lead to a greater propensity for protonation. wikipedia.org

The redox behavior of metal complexes containing Cyclooctane, isocyano- is also a key aspect of their chemistry. Isocyanide ligands can stabilize a range of metal oxidation states due to their ability to act as both σ-donors and π-acceptors. The bulky cyclooctyl group can influence the redox potentials of the complex through steric effects, which can affect the geometry and coordination number of the metal center.

Cyclic voltammetry is a common technique used to study the redox properties of these complexes. The reversible or irreversible nature of the oxidation and reduction waves provides insight into the stability of the different oxidation states of the metal complex. While specific electrochemical data for Cyclooctane, isocyano- complexes are not extensively documented, analogies can be drawn from studies on other bulky alkyl isocyanides.

Catalytic Activity of Cyclooctane, Isocyano- Metal Complexes

Metal complexes bearing isocyanide ligands have emerged as versatile catalysts in a variety of organic transformations. Cyclooctane, isocyano- can serve as a ligand in catalytic systems, where its steric and electronic properties can influence the activity, selectivity, and stability of the catalyst.

Palladium complexes containing isocyanide ligands have been widely explored in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. In these reactions, the isocyanide ligand can play multiple roles, including stabilizing the active catalytic species and participating in the catalytic cycle through insertion reactions. The bulky nature of the cyclooctyl group can be advantageous in promoting reductive elimination, which is often the product-forming step in these catalytic cycles.

Furthermore, platinum group metal complexes with isocyanide ligands, including those with bulky alkyl substituents, have shown promise in catalytic hydrosilylation of alkynes. nih.gov The steric bulk of the Cyclooctane, isocyano- ligand can influence the regioselectivity and stereoselectivity of the hydrosilylation reaction.

Interactive Table: Catalytic Applications of Isocyanide Metal Complexes (Illustrative Examples)

Catalytic ReactionMetalIsocyanide Ligand TypeRole of Isocyanide
Suzuki CouplingPalladiumBulky AlkylStabilizing ligand, promotes reductive elimination
Heck CouplingPalladiumAryl/AlkylAncillary ligand to tune catalyst activity
Hydrosilylation of AlkynesPlatinumBulky AlkylControl of selectivity
Carbonylative CouplingRhodiumAlkylCO analogue, participates in insertion

Influence of the Cyclooctyl Moiety on Coordination Behavior

The cyclooctyl group of Cyclooctane, isocyano- exerts a significant influence on the coordination chemistry of the ligand, primarily through steric effects. The large and flexible nature of the eight-membered ring can dictate the coordination geometry of the resulting metal complexes and influence their reactivity.

The steric hindrance imposed by the cyclooctyl group can also protect the metal center from unwanted side reactions, thereby enhancing the stability of the complex. This can be particularly beneficial in catalytic applications where catalyst longevity is crucial.

Electronically, alkyl isocyanides are generally considered to be strong σ-donors and weak π-acceptors. The electron-donating ability of the cyclooctyl group is expected to be similar to other secondary alkyl groups. This electronic character influences the strength of the metal-ligand bond and modulates the reactivity of the metal center. Spectroscopic techniques, such as infrared (IR) spectroscopy, are valuable for probing the electronic effects of the coordinated isocyanide. wikipedia.orgnih.gov The C≡N stretching frequency in the IR spectrum of a Cyclooctane, isocyano- complex provides a direct measure of the extent of σ-donation and π-backbonding in the metal-ligand interaction. wikipedia.org An increase in the C≡N stretching frequency upon coordination is indicative of dominant σ-donation. nih.gov

Table of Compound Names

Trivial NameIUPAC Name
Cyclooctane, isocyano-Isocyanocyclooctane
Cyclohexyl isocyanideIsocyanocyclohexane
tert-Butyl isocyanide2-Isocyano-2-methylpropane

Theoretical and Computational Studies of Cyclooctane, Isocyano

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is employed to determine the electronic structure of molecules, offering insights into geometry, reaction pathways, and spectroscopic properties.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. mdpi.com For isocyanocyclooctane, this can be applied to reactions such as cycloadditions, isomerizations, or reactions involving the isocyanide group. By calculating the Gibbs free energies of reactants, products, and transition states, a complete energy profile for a proposed reaction can be constructed. pku.edu.cn

For instance, in a hypothetical [3+2] cycloaddition reaction, DFT can be used to model the approach of a dipolarophile to the isocyanide moiety. The calculations would identify the transition state structure, characterized by a single imaginary frequency, and determine the activation energy barrier. rsc.org This information is vital for predicting reaction feasibility and selectivity (regio- and stereoselectivity). rsc.org The choice of functional and basis set is critical for obtaining reliable results, with hybrid functionals like B3LYP or M06-2X often providing a good compromise between accuracy and computational expense for organic reactions. researchgate.net

Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction This table presents conceptual data for a reaction involving isocyanocyclooctane, as specific experimental or computational values are not available in the cited literature. The values are representative of typical DFT calculations for cycloaddition reactions.

SpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants0.00.0
Transition State+25.3+28.5
Product-15.8-14.2

Analysis of Electronic Structure and Orbital Interactions

Understanding the electronic structure is key to explaining a molecule's reactivity. DFT is used to calculate molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and spatial distributions of these frontier molecular orbitals (FMOs) govern how the molecule interacts with other chemical species. nih.gov

In isocyanocyclooctane, the HOMO is likely to have significant contributions from the lone pair on the carbon atom of the isocyanide group, making it a target for electrophiles. The LUMO would be associated with the π* orbitals of the C≡N bond, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov Natural Bond Orbital (NBO) analysis can further provide insights into charge distribution, hybridization, and delocalization effects within the molecule.

Cyclooctane (B165968) is known for its conformational complexity, with several low-energy conformers existing in equilibrium. wikipedia.org The boat-chair conformation is generally considered the most stable, with the crown conformation being slightly higher in energy. wikipedia.org The presence of the isocyano- substituent will influence the relative energies of these conformers.

DFT calculations can be used to perform a systematic conformational search for isocyanocyclooctane. arxiv.orgmdpi.com By optimizing the geometry of various starting structures, the lowest energy conformers can be identified. For each conformer of the cyclooctane ring, the isocyanide group can occupy different positions (e.g., axial vs. equatorial-like), leading to distinct isomers with different energies. The calculations would reveal the most stable arrangement by considering steric hindrance and electronic interactions between the isocyanide group and the cyclooctane ring. ic.ac.uk

Table 2: Relative Energies of Cyclooctane Conformers (Illustrative for Parent Ring) Data for the unsubstituted cyclooctane ring. The presence of an isocyano- group would alter these relative energies.

ConformationPoint GroupRelative Energy (kcal/mol)
Boat-ChairCs0.0
CrownD4d~0.5-1.0
Boat-BoatD2d~1.5-2.0
Twist-Chair-ChairC2~1.5-2.0

Molecular Dynamics Simulations

While DFT provides a static picture of molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. youtube.com

For isocyanocyclooctane, MD simulations can be used to study the conformational transitions of the cyclooctane ring. researchgate.net By simulating the molecule at a given temperature, one can observe the interchange between different conformers, such as the boat-chair and crown forms. This allows for the calculation of the free energy barriers between conformers and the determination of their populations at equilibrium. Such simulations are particularly useful for understanding the flexibility of the eight-membered ring and how the isocyanide substituent affects its dynamic properties. nih.gov Force fields used in these simulations need to be accurately parameterized to describe the interactions within the molecule. nsf.govmdpi.com

Quantum Chemical Characterization of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the three-dimensional structure and properties of molecules. nih.govnih.gov In isocyanocyclooctane, intramolecular non-covalent interactions, such as van der Waals forces and potential weak hydrogen bonds between the isocyanide group and hydrogens on the cyclooctane ring, can influence conformational preferences.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational methods are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing compounds. For isocyanocyclooctane, DFT calculations can predict various spectroscopic parameters.

By calculating the second derivatives of the energy with respect to atomic positions, one can compute the vibrational frequencies. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. The characteristic C≡N stretching frequency of the isocyanide group is a prominent feature that can be accurately predicted.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. xjtlu.edu.cn Theoretical prediction of 1H and 13C NMR spectra can help in assigning experimental signals and confirming the structure and conformation of the molecule in solution. mdpi.com The accuracy of these predictions allows for a direct comparison with experimental data, serving as a powerful tool for structural elucidation. scispace.comkaust.edu.sa

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a fundamental tool for probing the bonding characteristics of isocyanocyclooctane. These methods are particularly sensitive to the vibrations of the isocyano functional group (-N≡C).

The isocyano group exhibits a strong and characteristic absorption band in the infrared spectrum, typically appearing in the range of 2165–2110 cm⁻¹ wikipedia.org. This intense band is attributed to the asymmetric stretching vibration of the -N≡C triple bond. The precise frequency of this vibration is sensitive to the electronic environment of the isocyanide. The interaction of the isocyano group with its environment is governed by a balance of σ-donation and π-back-bonding nih.govacs.org. Changes in this balance, for instance through solvent interactions or coordination to a metal center, can lead to noticeable shifts in the stretching frequency nih.govacs.org.

Raman spectroscopy, which relies on the inelastic scattering of light, is a complementary technique to FT-IR jascoinc.comlibretexts.org. While FT-IR is based on the absorption of light, Raman spectroscopy measures the energy shifts of scattered light due to molecular vibrations jascoinc.comlibretexts.org. The -N≡C stretching vibration in isocyanocyclooctane is also Raman active. The selection rules for IR and Raman spectroscopy differ; some vibrations may be strong in one and weak or absent in the other, providing a more complete vibrational picture when used in conjunction.

The vibrational spectra of isocyanocyclooctane would also feature bands corresponding to the cyclooctane (B165968) ring. These include C-H stretching vibrations, typically in the 3000-2800 cm⁻¹ region, and various bending, rocking, and twisting modes of the methylene (B1212753) (-CH₂) groups at lower frequencies.

Expected Vibrational Frequencies for Isocyanocyclooctane

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy
Isocyano (-N≡C) Stretch 2165–2110 FT-IR, Raman
C-H Stretch (Cyclooctane) 3000–2800 FT-IR, Raman
CH₂ Bending (Scissoring) ~1465 FT-IR, Raman
CH₂ Wagging/Twisting 1350–1150 FT-IR, Raman

Note: These are typical values and can be influenced by the specific conformation and environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and dynamic processes of isocyanocyclooctane in solution and the solid state.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of isocyanocyclooctane bhu.ac.incompoundchem.comoregonstate.edulibretexts.org. The carbon atom of the isocyano group is expected to resonate in a specific region of the ¹³C NMR spectrum. The chemical shifts of the cyclooctane ring carbons are sensitive to their local environment and conformation researchgate.netlibretexts.org. Due to the conformational flexibility of the eight-membered ring, the carbon signals may be broad at room temperature or may represent an average of multiple conformations.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atom in the isocyano group huji.ac.ilnist.gov. The chemical shift of the nitrogen atom in isocyanides is highly dependent on the nature of the substituent and its electronic properties nih.govmdpi.comacs.org. For isocyanocyclooctane, the ¹⁵N chemical shift would provide a sensitive probe of the electronic structure of the isocyano moiety.

Predicted ¹³C and ¹⁵N NMR Chemical Shifts for Isocyanocyclooctane

Atom Expected Chemical Shift (ppm) Notes
Isocyano Carbon (-N≡C ) ~155-165 Broad due to quadrupolar coupling with ¹⁴N.
Cyclooctane Carbons 25-40 May show multiple signals or broad peaks due to conformational averaging.
Isocyano Nitrogen (-N ≡C) Varies Highly sensitive to electronic environment.

Note: Chemical shifts are relative to standard references (TMS for ¹³C, NH₃ for ¹⁵N) and can be influenced by solvent and temperature.

In the solid state, the molecular motion of isocyanocyclooctane is restricted, which can provide more detailed structural information through solid-state NMR (ssNMR) spectroscopy tandfonline.commdpi.com. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signals of low-abundance nuclei like ¹³C and ¹⁵N.

Solid-state NMR can be used to study the conformations of the cyclooctane ring, which are frozen in the crystal lattice tandfonline.comacs.org. Different crystalline forms (polymorphs) of isocyanocyclooctane would give rise to distinct ssNMR spectra, making it a valuable tool for polymorphism studies. Furthermore, ssNMR can probe intermolecular interactions in the solid state.

The cyclooctane ring is known for its conformational flexibility, existing in several low-energy conformations such as the boat-chair, twist-boat-chair, and crown forms ic.ac.ukarxiv.org. These conformers can interconvert on the NMR timescale, leading to a phenomenon that can be studied using dynamic NMR spectroscopy sikhcom.netacs.org.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational exchange is fast, sharp, averaged signals are observed. As the temperature is lowered, the rate of interconversion decreases, leading to broadening of the signals and eventual decoalescence into separate signals for each conformer at very low temperatures. From this data, the energy barriers for conformational changes can be determined.

X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional molecular structure of a compound in the solid state mdpi.comresearchgate.netresearchgate.netrsc.org. If suitable crystals of isocyanocyclooctane can be grown, this technique can provide accurate bond lengths, bond angles, and torsional angles.

The data from an X-ray crystal structure would reveal the specific conformation of the cyclooctane ring adopted in the solid state. It would also show how the isocyanocyclooctane molecules pack together in the crystal lattice, providing insights into intermolecular forces such as van der Waals interactions.

Applications of Derivative Spectroscopy in Mixture Analysis (If Applicable for Complex Derivatives)

Derivative spectroscopy is a technique used to enhance the resolution of overlapping spectral bands in a mixture of compounds. It involves calculating the first, second, or higher-order derivative of a spectrum with respect to wavelength. This mathematical manipulation can help to separate the signals of individual components in a complex mixture, facilitating their qualitative and quantitative analysis.

While not directly a structural elucidation technique for a pure compound, derivative spectroscopy could be applicable in scenarios where isocyanocyclooctane is part of a complex mixture with other compounds that have overlapping absorption bands in the UV-Vis or IR regions. For instance, in the analysis of reaction mixtures containing isocyanocyclooctane and its derivatives, this technique could help to quantify the concentration of each species.

Applications of Cyclooctane, Isocyano in Advanced Organic Synthesis

As a Versatile Building Block for Complex Organic Scaffolds

Isocyanocyclooctane is a valuable building block for generating molecular complexity, primarily through its participation in isocyanide-based multicomponent reactions (IMCRs). researchgate.net These reactions, such as the Ugi and Passerini reactions, are highly convergent, allowing for the formation of multiple bonds in a single synthetic operation. researchgate.netorganic-chemistry.org The cyclooctane (B165968) moiety imparts specific steric and conformational properties to the products, influencing their three-dimensional structure.

The utility of isocyanides in MCRs stems from their ability to undergo α-addition, which facilitates the creation of diverse and complex scaffolds. researchgate.net While general isocyanides are widely used, the selection of isocyanocyclooctane allows for the introduction of a large, flexible, and lipophilic group. This can be particularly useful in creating molecules with specific solubility or binding properties. The products of these reactions often serve as advanced intermediates that can be further elaborated into more complex target molecules. organic-chemistry.org

Synthesis of Nitrogen-Containing Heterocycles

Isocyanocyclooctane is a key reagent in the multicomponent synthesis of various nitrogen-containing heterocycles. researchgate.netnih.gov The unique reactivity of the isocyanide group allows it to act as a linchpin, bringing together several other components to form a heterocyclic ring system in a single step. semanticscholar.org

One of the most prominent methods for synthesizing heterocycles using isocyanides is the Ugi four-component reaction (U-4CR). researchgate.netsemanticscholar.orgwikipedia.org In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide (in this case, isocyanocyclooctane) condense to form an α-acylamino amide. wikipedia.org By choosing reactants that contain additional functional groups, the initial Ugi product can undergo subsequent intramolecular reactions to yield a variety of heterocycles. researchgate.netsemanticscholar.org For instance, if one of the starting materials contains a nucleophilic group, it can trap the reactive nitrilium ion intermediate that is characteristic of isocyanide-based MCRs, leading to cyclization. researchgate.netsemanticscholar.org

Similarly, the Passerini three-component reaction (P-3CR), which combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide, can be adapted for heterocycle synthesis. nih.govchemistnotes.comorganic-chemistry.orgwikipedia.org The resulting α-acyloxy carboxamide products can be subjected to post-condensation transformations to form rings like lactams or other heterocycles. wikipedia.org

A notable example is the synthesis of piperazinones, which are important scaffolds in medicinal chemistry. nih.govresearchgate.net Although specific examples detailing the use of isocyanocyclooctane are not prevalent in readily available literature, the general methodology often involves an Ugi reaction followed by a cyclization step. The bulky cyclooctyl group can influence the stereochemical outcome of these reactions and the conformational properties of the resulting heterocyclic products.

Below is a representative table of heterocycles synthesized using isocyanide-based multicomponent reactions, illustrating the versatility of this approach.

Heterocycle ClassMulticomponent ReactionKey Features
PiperazinonesUgi Reaction + CyclizationForms a six-membered diamide (B1670390) ring, a common motif in bioactive molecules. nih.gov
TetrazolesUgi-Azide ReactionIncorporates a tetrazole ring by using an azide (B81097) source instead of a carboxylic acid. beilstein-journals.org
β-LactamsUgi ReactionUtilizes β-amino acids as the bifunctional amine-acid component to form a four-membered ring. beilstein-journals.org
IsocoumarinsPasserini Reaction + CyclizationPost-reaction cyclization of the Passerini adduct to form a bicyclic lactone. wikipedia.org

Role in the Construction of Peptidomimetics and Constrained Cyclic Structures

The synthesis of peptidomimetics—molecules that mimic the structure and function of peptides—is a crucial area of drug discovery, aiming to overcome the limitations of natural peptides, such as poor stability and bioavailability. nih.gov Isocyanocyclooctane plays a significant role in this field through its use in IMCRs to create peptide-like structures with incorporated non-natural elements. beilstein-journals.orgbeilstein-journals.org

The Ugi reaction is particularly well-suited for this purpose as its product is a dipeptide-like scaffold. organic-chemistry.orgwikipedia.org By using isocyanocyclooctane as the isocyanide component, a bulky and conformationally influential cyclooctyl group is appended to the amide nitrogen of the resulting α-acylamino amide. This modification can enforce specific three-dimensional arrangements, or "conformational constraints," on the molecule. beilstein-journals.orgnih.govmdpi.com Constraining the structure of a peptide or peptidomimetic can pre-organize it into its bioactive conformation, leading to enhanced binding affinity for its biological target. beilstein-journals.orgnih.gov

The general strategy often involves synthesizing a linear peptidomimetic using an MCR and then performing a subsequent cyclization step to create a constrained cyclic structure. beilstein-journals.orgbeilstein-journals.org The choice of starting materials for the MCR is critical, as they must contain the necessary functional groups to facilitate the final ring-closing reaction. beilstein-journals.org The incorporation of the cyclooctane group can be a key design element in dictating the final shape and rigidity of the cyclic peptidomimetic.

ReactionProduct TypeRole of Isocyanocyclooctane
Ugi ReactionAcyclic dipeptide mimicsIntroduces a bulky cyclooctyl group, influencing peptide backbone conformation. organic-chemistry.org
Passerini ReactionAcyclic depsipeptidesCreates α-acyloxy carboxamides which are precursors to peptide-like structures. chemistnotes.comorganic-chemistry.org
Ugi Reaction + Post-MCR CyclizationCyclic peptidomimeticsThe cyclooctyl group acts as a conformational constraint in the final cyclic structure. beilstein-journals.orgbeilstein-journals.org

Development of Chemical Reporters and Labeling Strategies for Chemical Biology (Focusing on Chemical Methodology)

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org This field relies on the use of "chemical reporters"—small, abiotic functional groups that can be incorporated into biomolecules and then selectively labeled with a probe for visualization or isolation. nih.gov The isocyanide group has been identified as a promising chemical reporter due to its small size and unique reactivity. nih.gov

Isocyanides can participate in bioorthogonal ligation reactions, such as the isocyanide-tetrazine click reaction or reactions with chlorooximes. nih.govresearchgate.net These reactions are highly selective and proceed under physiological conditions. nih.gov While many applications focus on smaller isocyanides to minimize perturbation to the biological system, the use of isocyanocyclooctane could offer specific advantages. The larger, lipophilic cyclooctane group might be used to alter the cellular localization of a labeled biomolecule or to introduce a sterically demanding tag for specific protein-protein interaction studies.

The typical two-step labeling strategy is as follows:

A biomolecule of interest is metabolically or synthetically tagged with an isocyanocyclooctane-containing precursor.

A probe molecule, often carrying a fluorophore or an affinity tag like biotin (B1667282) and bearing a complementary reactive group (e.g., a tetrazine), is introduced. The bioorthogonal reaction between the isocyanide and the probe results in the selective labeling of the target biomolecule. wikipedia.orgnih.gov

While the application of isocyanocyclooctane itself as a chemical reporter is an emerging area with limited specific examples in the literature, the underlying chemical methodologies provide a strong foundation for its potential development in this field. nih.govescholarship.orgnih.gov

Bioorthogonal ReactionReactive PartnersKey Advantage
Isocyanide-Tetrazine LigationIsocyanide + TetrazineFast reaction kinetics and high selectivity. nih.govresearchgate.net
Isocyanide-Chlorooxime LigationIsocyanide + ChlorooximeHighly selective and compatible with other bioorthogonal reactions. nih.gov

Future Research Directions and Emerging Opportunities in the Chemistry of Isocyanocyclooctane

Isocyanocyclooctane, with its unique sterically bulky cycloalkyl group and reactive isocyano functionality, stands as a compound of significant interest for future chemical exploration. The dual electronic nature of the isocyanide carbon, capable of acting as both a nucleophile and an electrophile, offers a rich landscape for synthetic innovation. rkmvccrahara.orgbeilstein-journals.org Emerging research opportunities are focused on harnessing its distinct properties to develop novel synthetic methodologies, catalytic systems, and advanced materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for isocyano-cyclooctane derivatives, and how can researchers optimize reaction conditions to minimize racemization?

  • Methodological Answer : The synthesis of α-chiral isocyano derivatives often involves dehydration of formamides using reagents like triphosgene with N-methylmorpholine (NMM) at low temperatures (-78°C to -30°C). This method minimizes racemization compared to harsher agents like POCl₃/Et₃N, which can fully racemize stereocenters . Optimization includes monitoring reaction temperature, solvent choice (e.g., MeOH for amide formation), and avoiding steric bulk in substrates.

Q. How can researchers characterize the thermodynamic stability and reactivity of isocyano-cyclooctane derivatives?

  • Methodological Answer : Techniques include:

  • Calorimetry : Measure enthalpy changes (ΔrH°) during hydrogenation or cycloaddition reactions (e.g., cyclooctyne hydrogenation in isooctane vs. acetic acid yields ΔrH° = -291 ± 0.8 kJ/mol vs. -289 kJ/mol, respectively) .
  • Spectroscopy : Use IR and NMR to track isocyano group reactivity in cycloadditions .
  • Chromatography : Monitor reaction progress and purity via GC or HPLC .

Q. What factors influence the stability of isocyano-cyclooctane derivatives during storage and handling?

  • Methodological Answer : Stability is affected by:

  • Moisture sensitivity : Use anhydrous solvents and inert atmospheres.
  • Temperature : Store at -20°C to prevent decomposition.
  • Stereochemical integrity : Racemization risks increase with α-proton acidity; α-isocyano amides are less prone than esters due to lower acidity .

Q. How can researchers conduct a systematic literature review to identify gaps in isocyano-cyclooctane chemistry?

  • Methodological Answer : Follow these steps:

Use databases like SciFinder and Reaxys with keywords: "isocyano-cyclooctane," "α-acidic isocyanides," and "[3+2] cycloadditions."

Filter results by reaction type (e.g., cycloadditions, radical reactions) and characterization methods.

Cross-reference with NIST Standard Reference Data for thermodynamic properties and synthesis protocols from peer-reviewed journals .

Advanced Research Questions

Q. How can researchers address contradictions in thermodynamic data for cyclooctane derivatives, such as discrepancies in hydrogenation enthalpies?

  • Methodological Answer :

  • Replicate conditions : Compare solvent effects (e.g., isooctane vs. acetic acid in hydrogenation studies) .
  • Validate instrumentation : Use calibrated calorimeters and standardized protocols.
  • Statistical analysis : Apply error-propagation models to reconcile ±0.8 kJ/mol uncertainties .

Q. What role do computational methods play in predicting the regioselectivity of radical cyclizations involving isocyano-cyclooctane?

  • Methodological Answer :

  • DFT calculations : Model thiyl radical addition pathways to predict regioselectivity in visible-light-induced cyclizations .
  • Transition state analysis : Identify steric and electronic barriers in multi-step annulation processes.
  • Benchmarking : Compare computed vs. experimental NMR shifts to validate models .

Q. How can stereochemical challenges in synthesizing α-chiral isocyano-cyclooctane derivatives be mitigated?

  • Methodological Answer :

  • Chiral auxiliaries : Use optically pure formamides derived from natural amino acids.
  • Low-temperature protocols : Dehydrate formamides at -78°C with triphosgene/NMM to preserve enantiomeric ratios (>99:1) .
  • Racemization assays : Monitor ee via chiral HPLC or polarimetry at each synthetic step.

Q. What novel strategies exist for incorporating isocyano-cyclooctane into polycyclic N,S-heterocycles?

  • Methodological Answer :

  • Visible-light catalysis : Initiate cascade cyclizations between diynes and disulfides to form five bonds and three rings in one step .
  • Radical trapping : Use EPR spectroscopy to detect transient intermediates during annulation.
  • Post-functionalization : Modify products via cross-coupling or oxidation to diversify scaffolds .

Tables of Key Data

Property Value Method Reference
ΔrH° (cyclooctyne hydrogenation)-291 ± 0.8 kJ/mol (isooctane)Calorimetry
ΔrH° (cyclooctyne hydrogenation)-289 kJ/mol (acetic acid)Calorimetry
Enantiomeric ratio (α-chiral ester)>99:1Chiral HPLC

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.